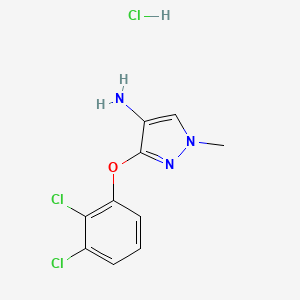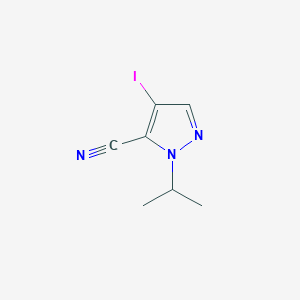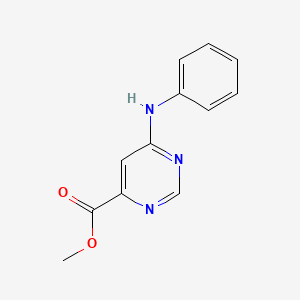![molecular formula C11H17N3O2 B12225420 N-[(1,4-dioxan-2-yl)methyl]-N,2-dimethylpyrimidin-4-amine](/img/structure/B12225420.png)
N-[(1,4-dioxan-2-yl)methyl]-N,2-dimethylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1,4-dioxan-2-yl)methyl]-N,2-dimethylpyrimidin-4-amine is a chemical compound that features a pyrimidine ring substituted with a dioxane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,4-dioxan-2-yl)methyl]-N,2-dimethylpyrimidin-4-amine typically involves the reaction of a pyrimidine derivative with a dioxane-containing reagent. One common method involves the use of N-methylpyrimidin-4-amine as a starting material, which is then reacted with 1,4-dioxane-2-methanol under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the efficient formation of the compound .
Chemical Reactions Analysis
Types of Reactions
N-[(1,4-dioxan-2-yl)methyl]-N,2-dimethylpyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dioxane moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyrimidine derivative with an oxidized dioxane ring, while reduction may result in a fully reduced pyrimidine compound .
Scientific Research Applications
N-[(1,4-dioxan-2-yl)methyl]-N,2-dimethylpyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1,4-dioxan-2-yl)methyl]-N,2-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N-[(1,4-dioxan-2-yl)methyl]-N-methylprop-2-enamide
- N-[(1,4-dioxan-2-yl)methyl]ethanamine
- 4-(1,3-dioxan-2-yl)-2-nitrophenol
Uniqueness
N-[(1,4-dioxan-2-yl)methyl]-N,2-dimethylpyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H17N3O2 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
N-(1,4-dioxan-2-ylmethyl)-N,2-dimethylpyrimidin-4-amine |
InChI |
InChI=1S/C11H17N3O2/c1-9-12-4-3-11(13-9)14(2)7-10-8-15-5-6-16-10/h3-4,10H,5-8H2,1-2H3 |
InChI Key |
QDAWFYUUFIANGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=N1)N(C)CC2COCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine](/img/structure/B12225349.png)

![2,5-Dimethyl-7-[(naphthalen-1-ylmethyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B12225360.png)
![1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12225364.png)
![4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methoxypyrimidine](/img/structure/B12225365.png)

![3-(3,4-Dimethylphenyl)-8-(naphthylmethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo [1,5-e]pyrimidine](/img/structure/B12225377.png)
![4-{4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine](/img/structure/B12225381.png)
![3-[4-(Fluoromethyl)piperidine-1-carbonyl]-4,5,6,7-tetrahydro-1,2-benzoxazole](/img/structure/B12225383.png)


![1-[1-(cyclopentylmethyl)-1H-1,2,3-triazole-4-carbonyl]piperidine](/img/structure/B12225390.png)
![N-ethyl-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B12225401.png)
